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Compound of Interest

Compound Name:
4-Acetylpiperidine-1-carbonyl

chloride

Cat. No.: B039807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Acetylpiperidine-1-carbonyl chloride (CAS No: 59084-16-1), a key intermediate in various

synthetic applications. Due to the limited availability of public experimental spectra, this

document presents a combination of experimental mass spectrometry data and predicted

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the

compound's structure.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-
Acetylpiperidine-1-carbonyl chloride.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.8 - 4.2 Multiplet 2H Axial H on C2, C6

~2.8 - 3.2 Multiplet 2H
Equatorial H on C2,

C6

~2.5 - 2.8 Multiplet 1H H on C4

~2.15 Singlet 3H -C(O)CH₃

~1.8 - 2.1 Multiplet 2H Axial H on C3, C5

~1.5 - 1.8 Multiplet 2H
Equatorial H on C3,

C5

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm) Assignment

~170 - 172 -C(O)Cl

~169 -N-C(O)CH₃

~45 - 50 C2, C6

~40 - 45 C4

~28 - 32 C3, C5

~21 -C(O)CH₃

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Functional Group

~1780 - 1815 C=O stretch (acid chloride)

~1640 - 1660 C=O stretch (amide)

~2850 - 2950 C-H stretch (aliphatic)

~1400 - 1470 C-H bend (aliphatic)

~1100 - 1300 C-N stretch

Table 4: Experimental Mass Spectrometry Data[1]

m/z Interpretation

189 [M]⁺ Molecular ion

126 [M - COCl]⁺

43 [CH₃CO]⁺

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 4-Acetylpiperidine-1-carbonyl chloride.
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Acetylpiperidine-1-carbonyl chloride.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Typical parameters: spectral width of 16 ppm, pulse width of 30-45 degrees, relaxation

delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire the spectrum at room temperature.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters: spectral width of 240 ppm, pulse width of 30 degrees, relaxation delay

of 2 seconds, and 1024-4096 scans.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and calibrate the chemical shifts relative to the TMS signal (0.00

ppm for ¹H and ¹³C).
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Integrate the signals in the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 4-Acetylpiperidine-1-carbonyl chloride directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass

spectrometer (GC-MS) or a direct-infusion electrospray ionization-mass spectrometer (ESI-

MS).

Sample Preparation (for GC-MS):
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Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent

such as dichloromethane or ethyl acetate.

GC-MS Acquisition:

Gas Chromatograph (GC) Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10

°C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 2 scans/second.

Data Processing:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the

compound.

Extract the mass spectrum of the peak of interest.

Identify the molecular ion peak and major fragment ions. Compare the fragmentation

pattern with the predicted fragmentation of the proposed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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